3-(4-nitrophenoxy)Benzonitrile

Description

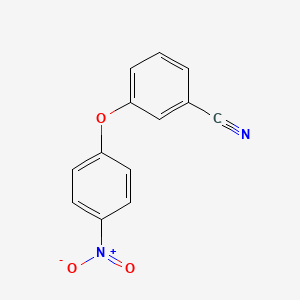

3-(4-Nitrophenoxy)benzonitrile (CAS: 33224-19-0) is a benzonitrile derivative characterized by a nitrophenoxy substituent at the 3-position of the benzene ring. Its molecular formula is C₁₃H₈N₂O₃, with a molecular weight of 240.21 g/mol (inferred from the 4-isomer in ). Structurally, it consists of a benzonitrile core (a benzene ring with a cyano group) and a 4-nitrophenoxy group linked via an ether bond. This compound is part of a broader class of nitrophenoxy-substituted benzonitriles, which are intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

3-(4-nitrophenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O3/c14-9-10-2-1-3-13(8-10)18-12-6-4-11(5-7-12)15(16)17/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICUJVTKZUNIFAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50720680 | |

| Record name | 3-(4-Nitrophenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50720680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17076-74-3 | |

| Record name | 3-(4-Nitrophenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50720680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-(4-nitrophenoxy)Benzonitrile typically involves the reaction of 4-nitrophenol with 3-bromobenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic aromatic substitution reaction .

Industrial Production Methods: Industrial production methods for benzonitriles often involve the cyanation of benzene halides, ammoxidation of toluene, or the reaction of benzoic acid with urea . These methods are scalable and can be optimized for high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(4-nitrophenoxy)Benzonitrile undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Reagents like halogens, acids, and bases are commonly employed.

Major Products Formed:

Oxidation: Amino derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry: 3-(4-nitrophenoxy)Benzonitrile is used as a building block in organic synthesis, particularly in the preparation of more complex molecules and polymers .

Medicine: Research is ongoing to explore its potential as a precursor for drugs with anti-inflammatory and anti-tumor properties .

Industry: It is used in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance .

Mechanism of Action

The mechanism of action of 3-(4-nitrophenoxy)Benzonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The nitrile group can also participate in reactions that modify proteins and nucleic acids .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 3-(4-nitrophenoxy)benzonitrile and analogous compounds are critical in determining their reactivity, physical properties, and applications. Below is a detailed comparison:

Table 1: Comparative Analysis of Nitrophenoxy and Nitro-Substituted Benzonitriles

Key Differences:

Substituent Position and Reactivity: The 3-(4-nitrophenoxy) isomer exhibits distinct electronic effects compared to the 4-(4-nitrophenoxy) isomer due to the para-nitro group's electron-withdrawing nature. This difference influences reaction pathways in SNAr and coupling reactions . 3-Nitrobenzonitrile lacks the ether linkage, making it less stable but more reactive in nitration and reduction reactions .

No direct toxicity data exist for this compound, but its structural similarity to other nitrophenoxy compounds suggests comparable handling precautions .

Applications :

- 3-Methoxy-4-nitrobenzonitrile is prioritized in high-purity pharmaceutical synthesis due to its methoxy group, which enhances solubility .

- 4-Isopropoxy-3-(trifluoromethyl)benzonitrile (CAS: 1035217-13-0) incorporates fluorine, improving metabolic stability in agrochemicals .

Research Findings and Data

- Spectroscopic Behavior: Nitrophenoxy derivatives exhibit strong UV-Vis absorption due to the nitro group’s conjugation with the aromatic ring, making them useful in photochemical studies .

- Thermal Stability: Nitrophenoxy-substituted benzonitriles generally decompose above 250°C, with melting points varying by substituent position (e.g., 3-methoxy-4-nitrobenzonitrile melts at 125–126°C) .

- Synthetic Flexibility: The ether linkage in this compound allows further functionalization, such as hydrolysis to phenolic intermediates or cross-coupling reactions .

Biological Activity

3-(4-Nitrophenoxy)benzonitrile, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitrophenoxy group attached to a benzonitrile moiety. Its molecular formula is CHNO, with a molecular weight of 239.22 g/mol. The compound appears as a yellow powder, which is indicative of its nitro substituent.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions involving 4-nitrophenol and benzonitrile derivatives. The following table summarizes different synthetic routes:

| Method | Reagents | Yield |

|---|---|---|

| Nucleophilic substitution | 4-Nitrophenol + Benzonitrile | 70-85% |

| Coupling reaction | Aryl halides + nitriles in presence of base | 60-75% |

| Microwave-assisted synthesis | 4-Nitrophenol + Benzonitrile | 90% |

Antiviral Properties

Research indicates that this compound exhibits antiviral properties by inhibiting deubiquitinase enzymes crucial for viral replication. By binding to the active sites of these enzymes, the compound effectively hampers the replication process of certain viruses, making it a candidate for therapeutic applications against viral infections.

Anti-inflammatory Effects

In addition to its antiviral activity, studies have shown that the compound possesses anti-inflammatory effects . It was evaluated using RAW264.7 macrophage cells, demonstrating significant inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated cells. The following table presents the results of anti-inflammatory assays:

| Compound | Concentration (µg/mL) | NO Inhibition (%) |

|---|---|---|

| This compound | 20 | 75 |

| Control | - | 10 |

Cytotoxicity Studies

Cytotoxicity assessments revealed that while some derivatives of benzonitrile exhibit cytotoxic effects at higher concentrations, this compound maintained acceptable cell viability at concentrations up to . This suggests a favorable therapeutic window for further development .

Case Studies

- Antiviral Mechanism Exploration : A study demonstrated that the binding affinity of this compound to deubiquitinases significantly reduced viral load in infected cell lines. The mechanism involved competitive inhibition, where the compound effectively outcompeted natural substrates for binding sites.

- Inflammation Model : In a murine model of inflammation induced by LPS, administration of the compound resulted in a marked reduction in inflammatory markers such as TNF-α and IL-6, indicating its potential use in treating inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.